molecular formula C8H11NO B3031281 4-Isopropyl-pyridine 1-oxide CAS No. 22581-87-9

4-Isopropyl-pyridine 1-oxide

Cat. No. B3031281
CAS RN: 22581-87-9
M. Wt: 137.18 g/mol
InChI Key: WHHSRRQBFPSMIO-UHFFFAOYSA-N
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Description

The compound of interest, 4-Isopropyl-pyridine 1-oxide, is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. The isopropyl group attached to the pyridine ring and the presence of an oxide group make it a unique compound with potential applications in various chemical syntheses and reactions.

Synthesis Analysis

The synthesis of related pyridine compounds has been explored in the literature. For instance, perfluoro-4-isopropylpyridine has been used as a precursor for creating macrocyclic systems that incorporate pyridine sub-units. These macrocycles were synthesized through a two-step process and characterized using X-ray crystallography. The ability to complex with cations and anions was demonstrated, which suggests potential for diverse chemical applications . Another study presented a one-pot synthesis method for highly functionalized pyridines. This method involved a rhodium carbenoid induced ring expansion of isoxazoles, followed by a rearrangement to yield 1,4-dihydropyridines, and finally oxidation to produce the pyridines . These methods provide insights into the synthesis strategies that could potentially be adapted for the synthesis of 4-Isopropyl-pyridine 1-oxide.

Molecular Structure Analysis

The molecular structure of pyridine derivatives is crucial for their chemical behavior. In the case of perfluoro-4-isopropylpyridine, the structure was elucidated using X-ray crystallography, which is a powerful tool for determining the three-dimensional arrangement of atoms within a molecule . Although the specific structure of 4-Isopropyl-pyridine 1-oxide is not detailed in the provided papers, the techniques and findings from these studies could be applied to determine its molecular structure.

Chemical Reactions Analysis

The chemical reactivity of pyridine derivatives can be quite varied. For example, the macrocycles synthesized from perfluoro-4-isopropylpyridine were found to be capable of complexing with both cations and anions, which is an unusual property and indicates a potential for diverse chemical reactivity . Additionally, the synthesis of functionalized pyridines through the one-pot method indicates that pyridine derivatives can undergo a series of reactions, including carbenoid insertion, rearrangement, and oxidation, to yield a variety of products . These reactions could be relevant when considering the chemical behavior of 4-Isopropyl-pyridine 1-oxide.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Isopropyl-pyridine 1-oxide can be inferred from related compounds. The macrocyclic systems derived from perfluoro-4-isopropylpyridine suggest that the introduction of substituents on the pyridine ring can significantly alter the compound's ability to interact with other molecules . The oxidation step in the synthesis of functionalized pyridines to yield the final pyridine products also highlights the importance of the oxidation state in determining the properties of these compounds . While the specific properties of 4-Isopropyl-pyridine 1-oxide are not discussed in the provided papers, these studies offer a foundation for understanding how structural modifications can impact the behavior of pyridine derivatives.

Scientific Research Applications

Amination of Pyridines

Yin et al. (2007) demonstrated that pyridine N-oxides can be converted to 2-aminopyridines through a one-pot process using Ts2O-t-BuNH2 followed by in situ deprotection with TFA. This method, including the simple oxidation of pyridines to pyridine N-oxides, provides a general and efficient way for amination of 2-unsubstituted pyridines (Yin et al., 2007).

Equilibrium Studies of Charge-Transfer Complexes

Research by Gardner and Ragsdale (1968) on 4-substituted pyridine 1-oxide-iodine molecular complexes reveals the equilibrium constants and thermodynamic parameters for these complexes in various solvents. This study enhances the understanding of the interactions in these complexes (Gardner & Ragsdale, 1968).

Polarographic Behavior

Kubota and Miyazaki (1962) investigated the polarographic behavior of pyridine N-oxides, noting a rapid decrease in the reduction wave with increasing pH values. This study contributes to the understanding of the electrochemical properties of these compounds (Kubota & Miyazaki, 1962).

Nonlinear Optical Crystals

Zyss et al. (1981) demonstrated that pyridine-1-oxide, with its unique 'push-pull' property of the N-oxide bond, allows for the substitution in the 4 position of both donor and acceptor groups, influencing the molecular dipole moment. This has implications for the development of efficient nonlinear optical organic crystals (Zyss et al., 1981).

NMR Studies

Wamsler et al. (1978) conducted NMR spectroscopy studies on pyridine-N-oxide and its derivatives, providing valuable insights into the chemical shifts and spin-spin coupling constants. This research is significant for understanding the molecular structure and behavior of these compounds (Wamsler et al., 1978).

Safety And Hazards

The safety data sheet for 4-Isopropyl-pyridine suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. It also recommends using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

1-oxido-4-propan-2-ylpyridin-1-ium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-7(2)8-3-5-9(10)6-4-8/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHHSRRQBFPSMIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=[N+](C=C1)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70311296
Record name 4-Isopropyl-pyridine 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70311296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Isopropyl-pyridine 1-oxide

CAS RN

22581-87-9
Record name Pyridine, 4-(1-methylethyl)-, 1-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22581-87-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC241102
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241102
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Isopropyl-pyridine 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70311296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 4-isopropylpyridine and 1.5 mL of 30% H2O2 in 7 mL of AcOH was heated at 135° C. A total of 15.4 mL of H2O2 was added in 4 portions, and the solution was refluxed for 2 h. Chloroform and water were added, the layers were separated, and the aqueous layer was extracted 3 times with CHCl3. The combined extracts were dried over Na2SO4, filtered, and concentrated. Purification by flash silica gel chromatography (5% MeOH/CHCl3) provided 139 mg of the 4-isopropylpyridine N-oxide as an orange oil.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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